REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.Cl.CO[NH2:20]>COCCOC.CN(C)C=O.C(OCC)(=O)C.[Cu]Cl>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[C:10]([NH2:20])[CH:9]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
copper(I) chloride
|
Quantity
|
301 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
6.141 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.174 g
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
to react at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with saturated aqueous ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
After purification by flash chromatography (eluent 25% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.96 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |